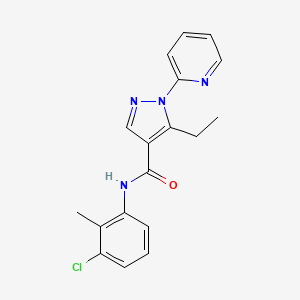
Di(tridecan-5-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is a complex organic compound with the molecular formula C44H87NO5. It is characterized by its long alkyl chains and the presence of a hydroxyethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate typically involves the esterification of tridecan-5-yl alcohol with 8,8’-((2-hydroxyethyl)azanediyl)dioctanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The alkyl chains can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in the formulation of pharmaceuticals, particularly in the development of prodrugs.
Industry: Employed in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The long alkyl chains facilitate the incorporation of the compound into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
- Di(heptadecan-9-yl) 8,8’-((4-hydroxybutyl)azanediyl)dioctanoate
- Dinonyl 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate
Uniqueness
Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is unique due to its specific alkyl chain length and the presence of a hydroxyethyl group, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in lipid-based drug delivery and as a model compound in esterification studies.
Propiedades
Fórmula molecular |
C44H87NO5 |
|---|---|
Peso molecular |
710.2 g/mol |
Nombre IUPAC |
tridecan-5-yl 8-[2-hydroxyethyl-(8-oxo-8-tridecan-5-yloxyoctyl)amino]octanoate |
InChI |
InChI=1S/C44H87NO5/c1-5-9-13-15-19-25-33-41(31-11-7-3)49-43(47)35-27-21-17-23-29-37-45(39-40-46)38-30-24-18-22-28-36-44(48)50-42(32-12-8-4)34-26-20-16-14-10-6-2/h41-42,46H,5-40H2,1-4H3 |
Clave InChI |
MZLWFAUMWVSKBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCC)CCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



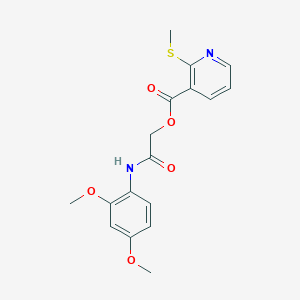

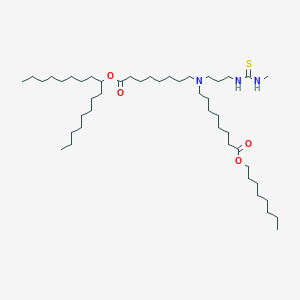
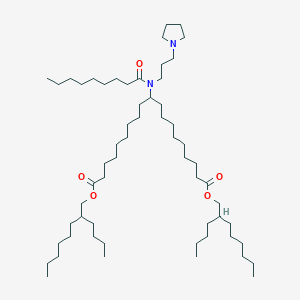

![7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13363308.png)
![6-(3,4-Diethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363311.png)
![1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine](/img/structure/B13363313.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B13363338.png)
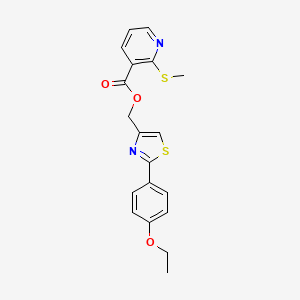
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363359.png)

